Methyl Varenicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline is a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a crucial role in the brain’s reward system by modulating dopamine release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor compound to form the core bicyclic structure.
Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl Varenicline undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Methyl Varenicline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents.
Mechanism of Action
Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .
Comparison with Similar Compounds
Similar Compounds
Cytisine: Another partial agonist at nicotinic receptors, used in smoking cessation.
Bupropion: An antidepressant with nicotinic receptor antagonist properties.
Nicotine: A full agonist at nicotinic receptors, commonly used in nicotine replacement therapies.
Uniqueness
Methyl Varenicline is unique due to its dual agonist-antagonist activity at nicotinic receptors. This dual activity provides a balanced approach to modulating dopamine release, making it more effective in reducing cravings and withdrawal symptoms compared to other compounds .
Biological Activity
Methyl Varenicline, a derivative of the well-known smoking cessation aid varenicline, exhibits significant biological activity primarily through its action on nicotinic acetylcholine receptors (nAChRs). This compound is primarily recognized for its role in reducing nicotine dependence and managing withdrawal symptoms. This article delves into the biological mechanisms, efficacy, and safety profile of this compound, supported by data tables and relevant case studies.
This compound acts as a partial agonist at the α4β2 and α6β2 nAChR subtypes while functioning as a full agonist at the α7 subtype. This selective binding profile allows it to stimulate dopamine release in the brain, which is crucial for its effectiveness in treating nicotine addiction. The following table summarizes its receptor selectivity compared to other compounds:
Compound | Receptor | Binding Affinity (Ki) | Agonist Type |
---|---|---|---|
This compound | α4β2 | 0.15 nM | Partial Agonist |
Cytisine | α4β2 | 0.23 nM | Partial Agonist |
Nicotine | α4β2 | 1.6 nM | Full Agonist |
Efficacy in Smoking Cessation
Clinical trials have demonstrated that this compound significantly increases smoking cessation rates compared to placebo. For instance, a study involving 1,927 smokers revealed that those treated with this compound had a continuous abstinence rate of 44% compared to 18% in the placebo group after 12 weeks of treatment .
Case Study: CHOICES Study
The CHOICES study evaluated the effectiveness of varenicline (and by extension, its derivatives) in real-world settings across four European countries. Key findings included:
- Participants : 566 smokers
- Quit Rate : 64.6% achieved smoking cessation by week 12
- Adverse Events : Most common were nausea (8.9%) and insomnia (2.9%) .
Neuroprotective Effects
Recent research indicates that this compound may possess neuroprotective properties. In animal models, it was shown to mitigate hyperactivity induced by neurotoxic agents without directly affecting dopamine levels, suggesting a protective mechanism against dopaminergic neurotoxicity .
Safety Profile
While this compound is generally well-tolerated, it is associated with some adverse effects, predominantly gastrointestinal issues such as nausea and insomnia. A meta-analysis indicated no significant increase in neuropsychiatric events compared to placebo, although caution is advised for individuals with a history of psychiatric disorders .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3 |
InChI Key |
SYUMLVIBVORUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.